Pentalene,1,3,5-tris(1,1-dimethylethyl)-
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Overview
Description
Pentalene,1,3,5-tris(1,1-dimethylethyl)- is an organic compound with the molecular formula C20H30 and a molecular weight of 270.4522 g/mol . It is a derivative of pentalene, a polycyclic hydrocarbon composed of two fused cyclopentadiene rings . The compound is known for its stability due to the presence of tert-butyl groups at the 1, 3, and 5 positions .
Preparation Methods
The synthesis of Pentalene,1,3,5-tris(1,1-dimethylethyl)- typically involves the reaction of pentalene with tert-butyl chloride in the presence of a strong base such as sodium hydride . The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure the stability of the product
Chemical Reactions Analysis
Pentalene,1,3,5-tris(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Pentalene,1,3,5-tris(1,1-dimethylethyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pentalene,1,3,5-tris(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function . The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
Pentalene,1,3,5-tris(1,1-dimethylethyl)- is unique due to its stability and reactivity compared to other pentalene derivatives . Similar compounds include:
Benzopentalene: A benzannulated derivative of pentalene with enhanced stability.
Dibenzopentalene: Another benzannulated derivative with similar properties.
Cyclooctatetraene: A bicyclic analogue with different reactivity and stability.
Properties
CAS No. |
50356-52-0 |
---|---|
Molecular Formula |
C20H30 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
1,3,5-tritert-butylpentalene |
InChI |
InChI=1S/C20H30/c1-18(2,3)13-10-14-15(11-13)17(20(7,8)9)12-16(14)19(4,5)6/h10-12H,1-9H3 |
InChI Key |
LSMDTOOJZQSBES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C(C2=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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